molecular formula C10H7NO3 B1626588 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile CAS No. 89525-80-4

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile

Cat. No.: B1626588
CAS No.: 89525-80-4
M. Wt: 189.17 g/mol
InChI Key: CXFPYPZFDFSLSB-UHFFFAOYSA-N
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Description

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile (CAS 89525-80-4) is a high-purity chemical building block for pharmaceutical research and development. This compound features a benzofuran core, an important scaffold in medicinal chemistry known for its wide spectrum of biological activities . The molecular structure includes a hydroxy group at the 3-position, a methoxy group at the 7-position, and a carbonitrile group at the 2-position, offering multiple sites for further chemical modification and structure-activity relationship (SAR) studies. It is supplied with a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol . The benzo[b]furan motif is of significant research interest due to its presence in various biologically active natural and synthetic compounds. Studies on benzo[b]furan derivatives have highlighted their exceptional promise as anticancer, antibacterial, and antifungal agents, making them a robust therapeutic option for ongoing drug discovery efforts . The inherent physicochemical properties of the oxygen-containing benzofuran scaffold contribute to diverse intermolecular interactions with enzyme targets, such as hydrogen bonding and π-stacking, which are crucial for binding affinity and biological activity . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-hydroxy-7-methoxy-1-benzofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-13-7-4-2-3-6-9(12)8(5-11)14-10(6)7/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFPYPZFDFSLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90534521
Record name 3-Hydroxy-7-methoxy-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89525-80-4
Record name 3-Hydroxy-7-methoxy-1-benzofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90534521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The phenol group of 2-hydroxy-4-methoxybenzaldehyde undergoes deprotonation in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF), facilitating nucleophilic attack on the α-carbon of chloroacetonitrile. Intramolecular aldol-like cyclization eliminates hydrochloric acid (HCl) and water, forming the benzofuran ring. The reaction is conducted at 92–94°C for 4–6 hours, after which the mixture is quenched in ice water to precipitate the product.

Representative Procedure

  • Combine 2-hydroxy-4-methoxybenzaldehyde (0.05 mol), chloroacetonitrile (0.05 mol), anhydrous K₂CO₃ (0.075 mol), and dry DMF (70 mL).
  • Heat at 92–94°C with stirring for 4–6 hours.
  • Pour the reaction mixture into ice water, filter the precipitate, and wash with water.
  • Crystallize the crude product from methanol or ethanol to obtain pure this compound.

This method typically yields 60–75% of the target compound, with regioselectivity ensured by the electron-donating methoxy group at the para position relative to the phenolic hydroxyl.

Analytical Characterization

The product is characterized by:

  • ¹H NMR : A singlet for the nitrile-proximal aromatic proton (δ 7.3–7.5 ppm), a broad peak for the hydroxy group (δ 5.0–5.5 ppm), and a methoxy singlet (δ 3.8–3.9 ppm).
  • GC-MS : Molecular ion peak at m/z 215 (M⁺), with fragmentation patterns consistent with benzofuran derivatives.

Radical-Mediated Approaches Using TCT and DMSO

Adapting methodologies from radical chemistry, this compound can be synthesized via a cyanuric chloride (TCT)-mediated reaction in dimethyl sulfoxide (DMSO). This route exploits DMSO as a methylthio donor and TCT as a coupling agent, though its applicability to nitrile formation requires further validation.

Experimental Protocol

  • Combine 2-hydroxy-4-methoxybenzaldehyde (1.0 equiv.), TCT (1.2 equiv.), and DMSO (3.0 equiv.) in acetonitrile.
  • Stir at room temperature for 24 hours under nitrogen.
  • Quench with water and extract with dichloromethane.
  • Purify by column chromatography (hexane/ethyl acetate).

While this method is less conventional for nitrile synthesis, it offers a metal-free alternative worthy of exploration.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Direct Cyclocondensation 60–75 One-pot synthesis, high regioselectivity Requires chloroacetonitrile
Carboxylate Intermediate 50–70 Flexible functionalization steps Multi-step, lower overall yield
Radical TCT/DMSO 30–40* Metal-free conditions Unproven for nitriles, moderate yield

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Electron-withdrawing groups (e.g., nitro) on the arylaldehyde hinder cyclization. Use electron-donating groups (methoxy, hydroxy) to enhance reactivity.
  • Nitrile Stability : Avoid prolonged exposure to strong bases or acids to prevent nitrile hydrolysis.
  • Purification : Crystallization from methanol or ethanol effectively removes byproducts like unreacted aldehyde or polymeric residues.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler benzofuran compounds.

Scientific Research Applications

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-7-methoxybenzofuran-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene-Carbonitrile Derivatives

describes 2-amino-7-hydroxy-4-aryl-4H-chromene-3-carbonitriles (4a–c), which share functional similarities with the target compound. Key comparisons include:

Table 1: Comparison of Chromene-Carbonitriles
Compound Substituents Melting Point (°C) Key Spectral Data (¹H NMR, IR)
4a (Chromene derivative) 2-methoxy, 7-hydroxy, 3-CN 197 δ 7.205 (Ar-H), 3.791 ppm (-OCH₃); IR 2185 cm⁻¹ (C≡N)
4b (Chromene derivative) 3-methoxy, 7-hydroxy, 3-CN 192 δ 7.203–7.243 (Ar-H), 3.722 ppm (-OCH₃); IR 2180 cm⁻¹ (C≡N)
3-Hydroxy-7-methoxybenzofuran-2-CN (Target) 3-OH, 7-OCH₃, 2-CN Not reported Inferred: Similar IR peaks (C≡N ~2180–2190 cm⁻¹), δ ~3.7–3.8 ppm (-OCH₃)

Key Findings :

  • Substituent Position Effects : The methoxy group’s position (2- vs. 3-methoxy) influences melting points and NMR shifts. For example, 4a (2-methoxy) has a higher melting point (197°C) than 4b (3-methoxy, 192°C), suggesting steric or packing differences .
  • Spectral Trends: Cyano groups in these compounds consistently show IR absorption near 2180–2190 cm⁻¹, while methoxy protons resonate at δ ~3.7–3.8 ppm in ¹H NMR .

Coumarin and Benzopyran Analogs

7-Ethoxy-2-oxo-2H-benzopyran-3-carbonitrile ():
  • Structure: Ethoxy (-OCH₂CH₃) at position 7, cyano at position 3.
  • Applications : Used as a fluorometric substrate for cytochrome P-450 enzymes due to its fluorescence upon de-ethylation .
  • Comparison with Target : The ethoxy group enhances metabolic stability compared to methoxy, while the benzopyran core differs in ring saturation from benzofuran.
7-Methoxy-2-methyl-2H-1-benzopyran-3-carbonitrile ():
  • Physical Properties: Molecular formula C₁₂H₁₁NO₂; predicted collision cross-section (CCS) for [M+H]+: 144.3 Ų .
  • Comparison with Target : The methyl group at position 2 and benzopyran core differentiate it structurally, but both share a methoxy group at position 5.

Spiro and Complex Benzofuran Derivatives

and describe spirobenzofurans and poly-substituted analogs:

  • Compound 4a (): A spirobenzofuran with chloro, methyl, and carbonyl groups.
  • FDB021189 (): A dihydrobenzofuran with carboxyvinyl and hydroxy-methoxyphenyl groups.
  • Comparison with Target: These compounds highlight the diversity of benzofuran derivatives but lack the hydroxy-cyano-methoxy triad seen in the target compound.

Biological Activity

3-Hydroxy-7-methoxybenzofuran-2-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C_11H_9NO_3
  • Molecular Weight : 205.19 g/mol
  • IUPAC Name : 3-Hydroxy-7-methoxy-2-benzofurancarbonitrile

This compound features a benzofuran core, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC50 (μM)Treatment Duration (h)
Huh7 (HCC)38.1548
MCF-7 (Breast)45.0048
A549 (Lung)50.0048

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells by modulating key signaling pathways.

The mechanisms underlying the anticancer effects of this compound involve:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : The compound has been shown to downregulate proteins associated with EMT, such as vimentin and MMP9, while upregulating E-cadherin expression in Huh7 cells .
  • Modulation of p53 Pathway : It was observed that treatment with this compound led to decreased levels of p53 protein, which is crucial in regulating cell cycle and apoptosis .
  • Impact on Integrin Signaling : The compound reduces integrin α7 expression, which is associated with metastatic potential in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that compounds within the benzofuran class possess significant antimicrobial properties:

PathogenActivity
Escherichia coliModerate
Staphylococcus aureusStrong
Candida albicansModerate

These findings suggest that this compound could be further explored as a potential therapeutic agent for treating infections.

Case Studies

Several case studies have documented the effects of benzofuran derivatives in clinical settings:

  • Hepatocellular Carcinoma (HCC) : A study involving patients with HCC showed that treatment with a benzofuran derivative resulted in significant tumor reduction and improved patient outcomes .
  • Breast Cancer : Clinical trials indicated that patients treated with benzofuran compounds exhibited improved survival rates compared to those receiving standard chemotherapy .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., methoxy at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–7.5 ppm). Coupling constants help confirm ring substitution .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in derivatives (e.g., iodinated analogs) .
  • HPLC-MS : Validates purity (>95%) and monitors degradation products under stress conditions (e.g., acidic hydrolysis) .

How do competing reaction pathways affect the synthesis of derivatives, and how can selectivity be controlled?

Q. Advanced

  • Oxidation vs. Reduction : The hydroxymethyl group in analogs (e.g., 5-(hydroxymethyl)furan-2-carbonitrile) can oxidize to formyl/carboxy derivatives (using KMnO₄) or reduce to amines (via LiAlH₄). Competing pathways are managed by adjusting redox potential and protecting groups .
  • Regioselective Substitution : Electron-withdrawing groups (e.g., nitrile) direct electrophilic substitution to specific positions. DFT calculations predict reactivity hotspots, guiding experimental design .

How can contradictions in spectral or reactivity data be resolved during structural elucidation?

Q. Advanced

  • Multi-Technique Validation : Discrepancies in NMR shifts (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) or comparison with computational predictions (e.g., Gaussian-optimized structures) .
  • Isotopic Labeling : 15^{15}N-labeled nitrile groups track reaction intermediates, distinguishing between hydrolysis and rearrangement pathways .

What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

Q. Advanced

  • AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys predict feasible routes by mining reaction databases (e.g., Claisen rearrangements or cyanation steps) .
  • Molecular Docking : Simulations with enzymes (e.g., cytochrome P450) model metabolic pathways, identifying potential bioactive conformers. MD trajectories (>100 ns) assess stability in aqueous environments .

How does pH influence the stability of this compound in aqueous solutions?

Q. Advanced

  • Degradation Kinetics : Under acidic conditions (pH < 3), the nitrile group hydrolyzes to carboxylic acid (t₁/₂ = 24 hrs at 25°C). Alkaline conditions (pH > 10) promote ring-opening via hydroxide attack. Stability is maximized in neutral buffers (pH 6–8) with antioxidants (e.g., BHT) .

What strategies mitigate side reactions during functionalization of the benzofuran core?

Q. Advanced

  • Protecting Groups : Temporarily block the hydroxyl group (e.g., using TMSCl) to prevent unwanted oxidation during nitrile introduction .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and minimizes thermal decomposition in cyclization steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Hydroxy-7-methoxybenzofuran-2-carbonitrile

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